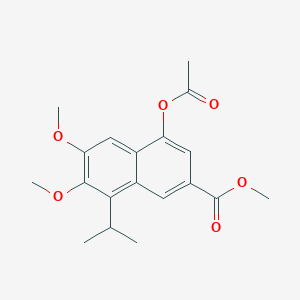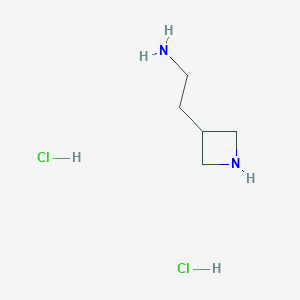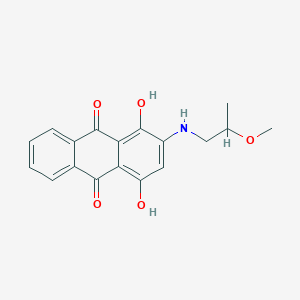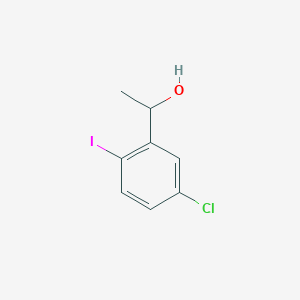
tert-Butyl 6-(difluoromethoxy)pyridin-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-(difluoromethoxy)pyridin-2-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a difluoromethoxy group, and a pyridin-2-ylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(difluoromethoxy)pyridin-2-ylcarbamate typically involves the reaction of 6-(difluoromethoxy)pyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 6-(difluoromethoxy)pyridin-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The carbamate moiety can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products
Substitution Reactions: Various substituted derivatives of the original compound.
Hydrolysis: 6-(difluoromethoxy)pyridin-2-amine and carbon dioxide.
Oxidation and Reduction: Different oxidized or reduced forms of the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 6-(difluoromethoxy)pyridin-2-ylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The difluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the design of novel pesticides and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-(difluoromethoxy)pyridin-2-ylcarbamate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s binding affinity to its target proteins, while the carbamate moiety can undergo hydrolysis to release the active amine. This dual functionality allows the compound to modulate various biological pathways effectively.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
tert-Butyl 6-(difluoromethoxy)pyridin-2-ylcarbamate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug development and other applications.
Propiedades
Número CAS |
1522367-82-3 |
|---|---|
Fórmula molecular |
C11H14F2N2O3 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
tert-butyl N-[6-(difluoromethoxy)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C11H14F2N2O3/c1-11(2,3)18-10(16)15-7-5-4-6-8(14-7)17-9(12)13/h4-6,9H,1-3H3,(H,14,15,16) |
Clave InChI |
SEWNCPLRFLGOHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Benzyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129193.png)


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B13129211.png)
![6-{4-[(4e)-4-Imino-1,2,3-benzotriazin-3(4h)-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B13129212.png)


![N-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine](/img/structure/B13129221.png)

![Dipropan-2-yl[2-(acetylamino)-9h-fluoren-9-yl]phosphonate](/img/structure/B13129232.png)
